molecular formula C11H8BrNO B11862748 1-(6-Bromoisoquinolin-1-yl)ethanone

1-(6-Bromoisoquinolin-1-yl)ethanone

Katalognummer: B11862748
Molekulargewicht: 250.09 g/mol
InChI-Schlüssel: NDPNCYUOMPMGON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromoisoquinolin-1-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO and a molecular weight of 250.09132 g/mol . This compound is characterized by the presence of a bromo group attached to the isoquinoline ring, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(6-Bromoisoquinolin-1-yl)ethanone typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position on the isoquinoline ring . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(6-Bromoisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromoisoquinolin-1-yl)ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-Bromoisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use, such as in drug development or as a biochemical probe .

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromoisoquinolin-1-yl)ethanone can be compared with other brominated isoquinoline derivatives, such as:

  • 1-(5-Bromoisoquinolin-1-yl)ethanone
  • 1-(7-Bromoisoquinolin-1-yl)ethanone

These compounds share similar structural features but differ in the position of the bromo group on the isoquinoline ring. The unique position of the bromo group in this compound can influence its reactivity and applications, making it distinct from its analogs .

Eigenschaften

Molekularformel

C11H8BrNO

Molekulargewicht

250.09 g/mol

IUPAC-Name

1-(6-bromoisoquinolin-1-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)11-10-3-2-9(12)6-8(10)4-5-13-11/h2-6H,1H3

InChI-Schlüssel

NDPNCYUOMPMGON-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC=CC2=C1C=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.